molecular formula C25H25N3O4S B11616108 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B11616108
M. Wt: 463.6 g/mol
InChI Key: VXTHNGBSVSVLGU-UHFFFAOYSA-N
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Description

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a thieno[2,3-b]pyridine core, which is known for its biological activity and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the thieno[2,3-b]pyridine core, followed by the introduction of the amino group and the carboxamide functionality. Common reagents used in these reactions include various amines, carboxylic acids, and coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic properties, including potential use as a drug candidate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: This compound shares a similar structural motif but lacks the thieno[2,3-b]pyridine core.

    N-(2-(3,4-Dimethoxy-phenyl)-ethyl)-acetamide: Another structurally related compound with different functional groups.

Uniqueness

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide is unique due to its thieno[2,3-b]pyridine core, which imparts distinct biological and chemical properties. This core structure is often associated with enhanced biological activity and potential therapeutic applications.

Properties

Molecular Formula

C25H25N3O4S

Molecular Weight

463.6 g/mol

IUPAC Name

3-amino-N-[2-(3,4-dimethoxyphenyl)ethyl]-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide

InChI

InChI=1S/C25H25N3O4S/c1-30-17-7-5-16(6-8-17)19-10-9-18-22(26)23(33-25(18)28-19)24(29)27-13-12-15-4-11-20(31-2)21(14-15)32-3/h4-11,14H,12-13,26H2,1-3H3,(H,27,29)

InChI Key

VXTHNGBSVSVLGU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C2)C(=C(S3)C(=O)NCCC4=CC(=C(C=C4)OC)OC)N

Origin of Product

United States

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